5-(Benzyloxy)pentan-2-ol
Overview
Description
5-(Benzyloxy)pentan-2-ol: is an organic compound with the molecular formula C12H18O2 . It is a secondary alcohol with a benzyloxy group attached to the fifth carbon of a pentanol chain. This compound is of interest in organic synthesis and various research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Pentane-1,5-diol: One common method to prepare 5-(Benzyloxy)pentan-2-ol involves the reaction of pentane-1,5-diol with benzyl chloride.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Benzyloxy)pentan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Primary alcohols, alkanes.
Substitution: Various substituted pentanols.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 5-(Benzyloxy)pentan-2-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Potential Pharmaceutical Applications: The compound may be explored for its potential use in pharmaceutical formulations due to its structural properties.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)pentan-2-ol depends on the specific reactions it undergoes. In general, the benzyloxy group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved are determined by the specific application and reaction conditions.
Comparison with Similar Compounds
5-Benzyloxy-1-pentanol: This compound is similar in structure but has the benzyloxy group attached to the first carbon instead of the fifth carbon.
4-Benzyloxy-1-butanol: Another similar compound with a shorter carbon chain and the benzyloxy group attached to the first carbon.
3-Benzyloxy-1-propanol: This compound has an even shorter carbon chain with the benzyloxy group attached to the first carbon.
Uniqueness:
Position of Benzyloxy Group: The unique position of the benzyloxy group on the fifth carbon in 5-(Benzyloxy)pentan-2-ol provides distinct reactivity and properties compared to similar compounds with the benzyloxy group in different positions.
Chain Length:
Properties
IUPAC Name |
5-phenylmethoxypentan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAOYJYQYFYYIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOCC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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